molecular formula C17H16N2O4S B4547338 4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE

4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE

Cat. No.: B4547338
M. Wt: 344.4 g/mol
InChI Key: POOASNOEVAHDGB-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an ethoxy group, a hydroxyl group, a furylmethyl group, and a sulfanyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-furylmethylamine, followed by cyclization and thiolation steps. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation and cyclization processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, dihydroimidazoles, and substituted imidazoles. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets. These interactions can lead to changes in cellular processes and biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • 3-Ethoxy-4-hydroxyphenylacetonitrile
  • Ethylzingerone

Uniqueness

Compared to these similar compounds, 4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one stands out due to its unique combination of functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields .

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-2-22-15-9-11(5-6-14(15)20)8-13-16(21)19(17(24)18-13)10-12-4-3-7-23-12/h3-9,20H,2,10H2,1H3,(H,18,24)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOASNOEVAHDGB-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.